molecular formula C8H13N4O8P B1214053 リバビリン一リン酸 CAS No. 40925-28-8

リバビリン一リン酸

カタログ番号: B1214053
CAS番号: 40925-28-8
分子量: 324.18 g/mol
InChIキー: SDWIOXKHTFOULX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リバビリン一リン酸は、広域スペクトル抗ウイルス薬であるリバビリンから誘導された合成ヌクレオシドアナログです。リバビリン一リン酸は抗ウイルス特性で知られており、C型肝炎やウイルス性出血熱などのさまざまなウイルス感染症の治療に使用されています。 これはグアノシンアナログであり、ウイルスRNAの合成を阻害することでウイルス複製を阻害します .

科学的研究の応用

Ribavirin monophosphate has a wide range of scientific research applications, including:

作用機序

リバビリン一リン酸は、いくつかのメカニズムを通じてその抗ウイルス効果を発揮します。

類似の化合物との比較

リバビリン一リン酸は、広域スペクトル抗ウイルス活性のため、ヌクレオシドアナログの中でユニークです。類似の化合物には以下が含まれます。

リバビリン一リン酸は、幅広いRNAおよびDNAウイルスを阻害する能力で際立っており、抗ウイルス療法における貴重なツールとなっています .

Safety and Hazards

Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .

将来の方向性

In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .

生化学分析

Biochemical Properties

Ribavirin monophosphate acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By mimicking inosine 5′-monophosphate, ribavirin monophosphate inhibits IMPDH, leading to a decrease in intracellular guanosine triphosphate (GTP) levels. This reduction in GTP pools limits viral protein synthesis and replication of viral genomes . Additionally, ribavirin monophosphate interacts with adenosine kinase, which phosphorylates ribavirin to its mono-, di-, and triphosphate forms .

Cellular Effects

Ribavirin monophosphate exerts extensive effects on various cell types and cellular processes. Upon cellular entry, it is phosphorylated to its active forms, which interfere with viral and cellular gene expression. Ribavirin monophosphate disrupts cell signaling pathways, including those involving inosine monophosphate dehydrogenase and guanosine triphosphate, leading to altered gene expression and cellular metabolism . It also induces mutagenesis in viral RNA, contributing to its antiviral efficacy .

Molecular Mechanism

The molecular mechanism of ribavirin monophosphate involves multiple pathways. It inhibits inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . Ribavirin monophosphate also interferes with viral RNA polymerases, leading to the incorporation of erroneous nucleotides into viral RNA, causing lethal mutagenesis . Additionally, it disrupts the capping of viral mRNA, further inhibiting viral protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ribavirin monophosphate change over time. It has been observed that ribavirin monophosphate is stable and maintains its antiviral activity for extended periods. Prolonged exposure can lead to the development of resistance in some viral strains . Long-term studies have shown that ribavirin monophosphate can cause persistent alterations in cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of ribavirin monophosphate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication and reduces disease severity. At high doses, ribavirin monophosphate can cause toxic effects, including hemolytic anemia and teratogenicity . Threshold effects have been observed, where low doses are insufficient to achieve antiviral efficacy, while high doses increase the risk of adverse effects .

Metabolic Pathways

Ribavirin monophosphate is involved in several metabolic pathways. It undergoes phosphorylation by adenosine kinase to form ribavirin monophosphate, which is further phosphorylated to ribavirin diphosphate and ribavirin triphosphate . These phosphorylated forms inhibit inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . Ribavirin monophosphate can also be degraded via deribosylation and amide hydrolysis to yield triazole carboxylic acid .

Transport and Distribution

Ribavirin monophosphate is transported and distributed within cells and tissues through specific transporter proteins, including equilibrative nucleoside transporter 1 (ENT1), equilibrative nucleoside transporter 2 (ENT2), concentrative nucleoside transporter 2 (CNT2), multidrug resistance-associated protein 4 (MRP4), and multidrug resistance-associated protein 5 (MRP5) . These transporters facilitate the uptake and accumulation of ribavirin monophosphate in erythrocytes and other cells, where it exerts its antiviral effects .

Subcellular Localization

Upon cellular entry, ribavirin monophosphate is phosphorylated and accumulates in various subcellular compartments. It is primarily localized in the cytoplasm, where it interacts with inosine monophosphate dehydrogenase and other enzymes involved in nucleotide metabolism . Ribavirin monophosphate can also disrupt the localization and function of eukaryotic translation initiation factor 4E (eIF4E), affecting mRNA translation and nucleocytoplasmic transport .

準備方法

合成経路と反応条件

リバビリン一リン酸は、リバビリンのリン酸化によって合成されます。このプロセスには、リバビリンをその一リン酸型にリン酸化するアデノシンキナーゼの使用が含まれます。 この反応は通常細胞内で起こります . もう1つの方法には、リバビリンのリン酸化にヒトウリジン-シチジンキナーゼ-1(UCK-1)を使用する方法があります .

工業生産方法

工業的な設定では、リバビリン一リン酸は、高い収率と純度を確保する一連の化学反応によって製造されます。このプロセスには、リバビリンのリン酸化を促進するために特定の酵素と試薬を使用することが含まれます。 工業生産方法は、効率的かつ費用対効果が高く、医薬品としての化合物が利用可能になるように設計されています .

化学反応の分析

反応の種類

リバビリン一リン酸は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成された主要な製品

これらの反応から形成される主要な生成物には、リバビリン二リン酸やリバビリン三リン酸などのさまざまなリン酸化されたリバビリン形態が含まれます。 これらの生成物は、抗ウイルス活性が異なり、その潜在的な治療的用途が研究されています .

科学研究への応用

リバビリン一リン酸は、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Ribavirin monophosphate is unique among nucleoside analogs due to its broad-spectrum antiviral activity. Similar compounds include:

Ribavirin monophosphate stands out due to its ability to inhibit a wide range of RNA and DNA viruses, making it a valuable tool in antiviral therapy .

特性

IUPAC Name

[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWIOXKHTFOULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866026
Record name 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-28-8
Record name ICN 3847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ribavirin monophosphate
Reactant of Route 2
Reactant of Route 2
Ribavirin monophosphate
Reactant of Route 3
Ribavirin monophosphate
Reactant of Route 4
Reactant of Route 4
Ribavirin monophosphate
Reactant of Route 5
Ribavirin monophosphate
Reactant of Route 6
Ribavirin monophosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。